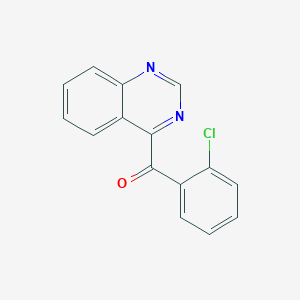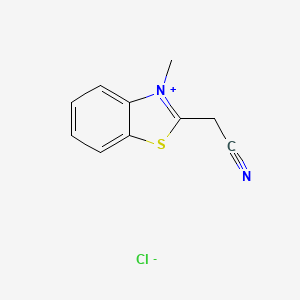
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the benzothiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with cyanomethyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methylbenzothiazolium chloride
- 2-(Cyanomethyl)benzothiazole
Uniqueness
2-(Cyanomethyl)-3-methyl-1,3-benzothiazol-3-ium chloride is unique due to the presence of both the cyanomethyl and methyl groups on the benzothiazole ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
57716-32-2 |
|---|---|
Fórmula molecular |
C10H9ClN2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)acetonitrile;chloride |
InChI |
InChI=1S/C10H9N2S.ClH/c1-12-8-4-2-3-5-9(8)13-10(12)6-7-11;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PGEBGGTVGLTKQS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)CC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

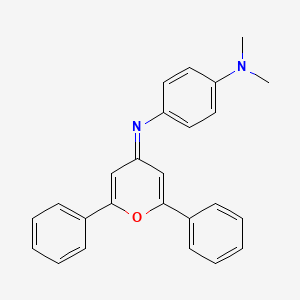

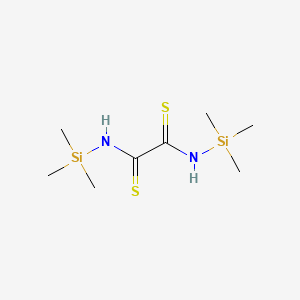

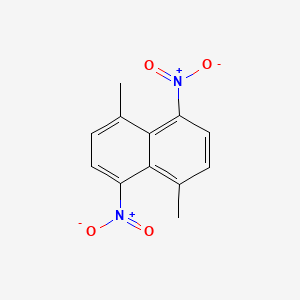

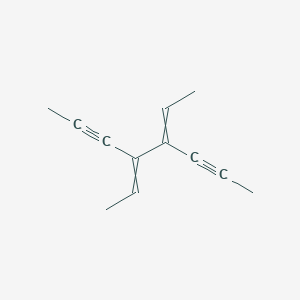
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
